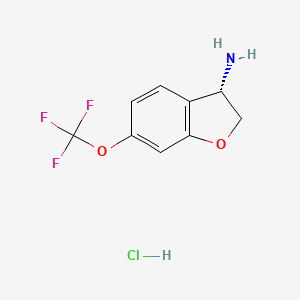![molecular formula C17H21Cl2N2O2P B14006464 N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline CAS No. 18228-84-7](/img/structure/B14006464.png)
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino groups, a phenylmethoxy group, and a phosphoryl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of aniline with bis(2-chloroethyl)amine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The phenylmethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Applications De Recherche Scientifique
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]benzene
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]toluene
Uniqueness
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
18228-84-7 |
|---|---|
Formule moléculaire |
C17H21Cl2N2O2P |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
N-[bis(2-chloroethyl)amino-phenylmethoxyphosphoryl]aniline |
InChI |
InChI=1S/C17H21Cl2N2O2P/c18-11-13-21(14-12-19)24(22,20-17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,22) |
Clé InChI |
DMLIRYWGCOWYQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


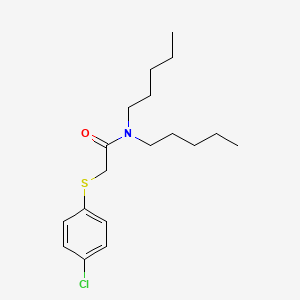
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
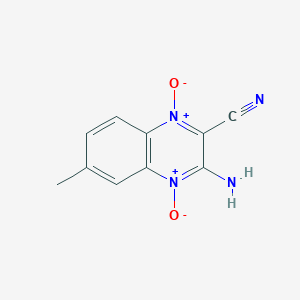
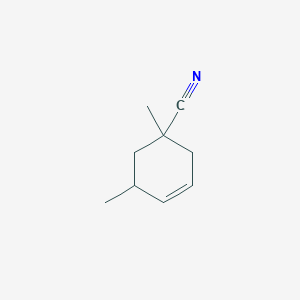

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
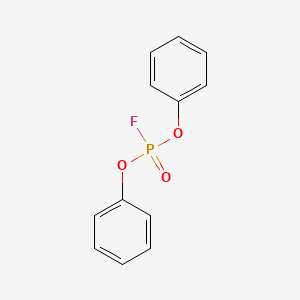
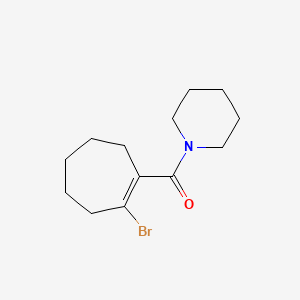
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
